molecular formula C13H7N3O2S B3160279 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide CAS No. 866039-04-5

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide

Cat. No.: B3160279
CAS No.: 866039-04-5
M. Wt: 269.28 g/mol
InChI Key: RCBIDKYYSPRWKJ-UHFFFAOYSA-N
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Description

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that combines a furo[3,2-b]pyridine core with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the furo[3,2-b]pyridine core . The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide is unique due to its combination of a furo[3,2-b]pyridine core and a thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O2S/c14-7-8-11-9(3-1-5-15-11)18-13(8)16-12(17)10-4-2-6-19-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBIDKYYSPRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(O2)NC(=O)C3=CC=CS3)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
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N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
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N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
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N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
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N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
Reactant of Route 6
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N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide

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